molecular formula C15H13F2NO B239618 N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

Katalognummer B239618
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: XDMOEQIUFPKJDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs play a crucial role in many cellular processes, including cell growth, differentiation, and survival. Therefore, DFP-10825 has been the subject of extensive research in recent years due to its potential therapeutic applications.

Wirkmechanismus

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide selectively inhibits the activity of PKCs by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKCs by diacylglycerol (DAG) and other signaling molecules, thereby inhibiting downstream signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing tumor growth and metastasis, reducing amyloid plaque formation in Alzheimer's disease, improving cognitive function in animal models of Alzheimer's disease, and reducing the development of diabetic complications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in lab experiments is its high selectivity for PKCs, which allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one of the limitations of using N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide, including:
1. Further studies on the efficacy of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in different types of cancer and in combination with other chemotherapeutic agents.
2. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
3. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in the treatment of other metabolic disorders, such as obesity and metabolic syndrome.
4. Studies on the potential use of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in combination with other PKC inhibitors or other signaling pathway inhibitors.
5. Further studies on the safety and toxicity of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide in animal models and in clinical trials.
In conclusion, N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide is a potent and selective inhibitor of PKCs that has shown promise in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide and to address its limitations and safety concerns.

Synthesemethoden

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, PKCs are overexpressed and play a crucial role in tumor growth and metastasis. Therefore, inhibiting PKCs with N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce tumor growth and enhance the efficacy of chemotherapy.
In Alzheimer's disease, PKCs are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmark features of the disease. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the formation of these plaques and improve cognitive function in animal models of Alzheimer's disease.
In diabetes, PKCs are involved in the development of diabetic complications, such as retinopathy, neuropathy, and nephropathy. N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to reduce the development of these complications in animal models of diabetes.

Eigenschaften

Produktname

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

Molekularformel

C15H13F2NO

Molekulargewicht

261.27 g/mol

IUPAC-Name

N-(2,5-difluorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-9-12(16)6-7-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI-Schlüssel

XDMOEQIUFPKJDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

Kanonische SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.